4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-11-6-3-4-9-15(11)22-18(24)16-12(2)21-19(25)23-17(16)13-7-5-8-14(20)10-13/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFFQJZABMGWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine class. Its unique structure includes a tetrahydropyrimidine ring and various substituents that contribute to its potential biological activity. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H18ClN3O2, with a molecular weight of 355.82 g/mol. The presence of a 3-chlorophenyl group and an o-tolyl substituent enhances its solubility and reactivity in biological systems. The carboxamide functional group is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN3O2 |
| Molecular Weight | 355.82 g/mol |
| Structural Class | Tetrahydropyrimidine |
Anticancer Properties
Research indicates that tetrahydropyrimidine derivatives exhibit promising anticancer activity. For instance, structural analogs have shown efficacy against various cancer cell lines by inhibiting topoisomerase II (TopoII), a critical enzyme involved in DNA replication and repair. Inhibition of TopoII leads to apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
The compound likely acts through multiple pathways:
- Topoisomerase Inhibition : It has been suggested that similar compounds inhibit TopoIIα and TopoIIβ enzymatic activities, leading to cell cycle arrest and apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may elevate ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous tissues .
Anti-inflammatory Effects
In addition to anticancer properties, some related compounds have demonstrated anti-inflammatory effects. These effects are attributed to the ability of the compound to modulate inflammatory pathways, potentially reducing cytokine production and immune responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Topoisomerase Inhibition :
- Apoptosis Induction :
-
Anti-inflammatory Activity :
- Research on related structures indicated their potential as anti-inflammatory agents through the inhibition of TNFα-induced NF-κB activation .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other tetrahydropyrimidines:
| Compound Name | Biological Activity |
|---|---|
| 6-Methyl-2-oxo-N-(phenyl)-1,2,3,4-tetrahydropyrimidine | Antimicrobial |
| 4-(4-chlorophenyl)-6-methyl-2-oxo-N-(m-tolyl) | Anticancer |
| N-(p-tolyl)-6-methyl-2-oxo-N-(o-tolyl) | Anti-inflammatory |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Aromatic Ring (C4 Position)
The 3-chlorophenyl group at C4 distinguishes the target compound from analogs with alternative substituents:
- Electron-Withdrawing Groups :
- 4-(4-Fluorophenyl) : Compound 4g () replaces chlorine with fluorine, reducing steric bulk while maintaining electron-withdrawing properties. Fluorine’s smaller size may enhance membrane permeability compared to chlorine .
- 4-(3,4-Dimethoxyphenyl) : Compound 3j () introduces methoxy groups, which are electron-donating. This substitution is associated with improved analgesic activity in DHPMs, as methoxy groups enhance hydrophobic interactions with target receptors .
- Heterocyclic Substituents :
Table 1: Impact of C4 Substituents on Key Properties
| Substituent | Electronic Effect | Biological Implication | Reference |
|---|---|---|---|
| 3-Chlorophenyl (target) | Moderate EWG | Potential antimicrobial/antioxidant activity | - |
| 4-Fluorophenyl | Strong EWG | Enhanced lipophilicity | [5] |
| 3,4-Dimethoxyphenyl | EWG/EDG mix | Improved analgesic activity | [2, 6] |
| 5-Nitro-2-furanyl | Redox-active | Antitubercular activity | [1] |
Modifications at the N-Substituent (Carboxamide Position)
The N-(o-tolyl) group in the target compound contrasts with other N-substituents:
- Pyrazinamide Derivatives: Compound 4e () features an N-(pyrazin-2-ylcarbonyl) group, introducing a heterocyclic aromatic system. Pyrazinamide derivatives are known for acetylcholinesterase (AChE) inhibition, suggesting that the target compound’s o-tolyl group may reduce AChE affinity but improve metabolic stability due to reduced polarity .
- Sulfonamide Derivatives : Compounds like 3j () and 12a () incorporate 4-sulfamoylphenyl groups, which are critical for carbonic anhydrase (CA) inhibition. The absence of a sulfonamide in the target compound likely eliminates CA-targeted activity but may reduce off-target effects .
- Ethoxy Substituents: Compound 4-(2-chlorophenyl)-N-(2-ethoxyphenyl) () replaces methyl with ethoxy, increasing hydrophilicity.
Table 2: N-Substituent Comparison
| N-Substituent | Functional Group | Biological Relevance | Reference |
|---|---|---|---|
| o-Tolyl (target) | Methylphenyl | High lipophilicity (logP ~3.26) | [14] |
| Pyrazin-2-ylcarbonyl | Heterocyclic | AChE inhibition | [10] |
| 4-Sulfamoylphenyl | Sulfonamide | Carbonic anhydrase inhibition | [2, 7] |
| 2-Ethoxyphenyl | Alkoxy | Moderate solubility | [14] |
Functional Group Variations (Oxo vs. Thioxo)
The target compound’s 2-oxo group contrasts with 2-thioxo derivatives (e.g., 11b , ; 12b , ):
- Thioxo Derivatives : Sulfur substitution increases molecular polarizability and redox activity, which correlates with enhanced antioxidant properties (). However, thioxo analogs may exhibit lower metabolic stability due to susceptibility to oxidation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
- Methodological Answer : The compound can be synthesized via modified Biginelli reactions. For example, cyclocondensation of substituted benzaldehyde derivatives (e.g., 3-chlorobenzaldehyde), urea/thiourea, and β-ketoesters in acidic conditions (e.g., HCl or acetic acid) yields tetrahydropyrimidinone scaffolds. Substituent-specific optimization, such as using o-toluidine as the amine source, ensures regioselectivity at the N-aryl position. Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation .
Q. What spectroscopic techniques are recommended for structural elucidation?
- Methodological Answer :
- NMR : H and C NMR can confirm regiochemistry and substituent orientation. For instance, downfield shifts (~δ 10-12 ppm) in H NMR indicate NH protons in the tetrahydropyrimidinone ring.
- IR : Stretching vibrations at ~1700 cm (C=O) and ~3200 cm (N-H) validate key functional groups.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks and fragmentation patterns to verify molecular weight and substitution patterns .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence crystallographic packing and intermolecular interactions?
- Methodological Answer : X-ray crystallography reveals that electron-withdrawing groups (e.g., Cl, CF) enhance π-π stacking and hydrogen bonding. For example:
| Substituent | Space Group | Unit Cell Parameters (Å, °) | Intermolecular Interactions |
|---|---|---|---|
| 3-Cl (Target) | Monoclinic* | a = 12.68, b = 7.31, c = 19.95, β = 114.4° | N–H⋯O hydrogen bonds (2.8–3.1 Å) |
| 3,5-(CF) | Monoclinic | a = 12.69, b = 7.31, c = 19.95, β = 114.4° | Enhanced halogen interactions |
| *Predicted based on analogs. Compare with experimental data for trifluoromethyl derivatives to assess steric/electronic effects. |
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Standardize protocols:
- Dose-Response Curves : Use ≥3 biological replicates to establish IC values.
- Control Compounds : Include reference inhibitors (e.g., kinase inhibitors for enzyme studies).
- Molecular Docking : Validate target engagement using crystal structures of related proteins (e.g., kinases or GPCRs) .
Q. What strategies mitigate challenges in resolving crystal structures of bulky N-aryl derivatives?
- Methodological Answer :
- Crystallization Solvents : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Temperature : Optimize at 293 K to enhance crystal quality.
- Data Collection : High-resolution synchrotron radiation (λ = 0.710–0.920 Å) improves data-to-parameter ratios (>15:1) .
Methodological Design Questions
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Variable Substituents : Systematically modify the 3-chlorophenyl (e.g., 3-Br, 3-CF) and o-tolyl groups (e.g., 2-OMe, 2-Cl).
- Biological Assays : Test against disease-relevant targets (e.g., inflammation: COX-2 inhibition; cancer: kinase profiling).
- Computational Tools : Perform DFT calculations to correlate electronic properties (e.g., Hammett constants) with activity .
Q. What analytical methods are suitable for detecting degradation products under stress conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (60°C), UV light, and acidic/alkaline conditions.
- HPLC-MS/MS : Use C18 columns (ACN/water gradient) to separate degradation products. MS/MS fragmentation identifies structural modifications (e.g., dechlorination or oxidation) .
Data Analysis and Interpretation
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Testing : Use shake-flask method with HPLC quantification.
- LogP Calculations : Compare experimental (e.g., 3.2–3.8) vs. predicted values (ChemAxon, ACD/Labs). Discrepancies may arise from intramolecular H-bonding, reducing polarity despite high LogP .
Q. What statistical approaches validate reproducibility in synthetic yields?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
